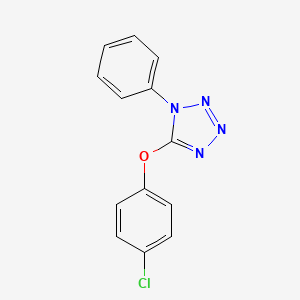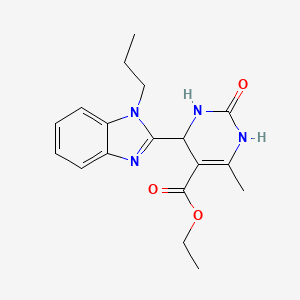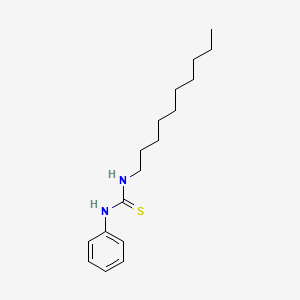![molecular formula C15H25N2O4P B11490454 Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate](/img/structure/B11490454.png)
Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a substituted carbamoyl amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted phosphonates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wurde sein Potenzial als biochemische Sonde aufgrund seiner Fähigkeit, mit biologischen Molekülen zu interagieren.
Medizin: Erforscht wurde sein Potenzial als therapeutisches Mittel, unter anderem als Inhibitor bestimmter Enzyme.
Industrie: Einsatz bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer organischer Phosphorverbindungen.
5. Wirkmechanismus
Der Wirkmechanismus von Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phosphonatgruppe kann Phosphatgruppen in biologischen Systemen nachahmen, sodass die Verbindung Enzyme hemmen kann, die Phosphatsubstrate verwenden. Diese Hemmung kann durch kompetitive Bindung an der aktiven Stelle des Enzyms erfolgen, wodurch das normale Substrat daran gehindert wird, an die Stelle zu gelangen.
Ähnliche Verbindungen:
- Diethyl (4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-2-pentanyl)phosphonat
- Diethyl {4-[(4-bromo-2-cyanophenyl)(methyl)carbamoyl]phenyl}phosphonat
Vergleich: Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und Selektivität in chemischen Reaktionen sowie unterschiedliche Grade der biologischen Aktivität aufweisen.
Dieser ausführliche Artikel bietet eine umfassende Übersicht über Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonat, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.
Wirkmechanismus
The mechanism of action of Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site.
Vergleich Mit ähnlichen Verbindungen
- Diethyl (4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-2-pentanyl)phosphonate
- Diethyl {4-[(4-bromo-2-cyanophenyl)(methyl)carbamoyl]phenyl}phosphonate
Comparison: Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H25N2O4P |
|---|---|
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
1-(2-diethoxyphosphorylpropan-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H25N2O4P/c1-6-20-22(19,21-7-2)15(4,5)17-14(18)16-13-10-8-12(3)9-11-13/h8-11H,6-7H2,1-5H3,(H2,16,17,18) |
InChI-Schlüssel |
JIZCBDGLGJFGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(C)NC(=O)NC1=CC=C(C=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B11490372.png)
![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11490377.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11490380.png)
![3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11490383.png)
![1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490391.png)

![1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B11490395.png)
![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)

![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)

